SAR103168
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Description
SAR103168 is a multikinase inhibitor with potential antineoplastic activity. Upon intravenous infusion, multikinase inhibitor this compound may, through the inhibition of multiple kinases, inhibit the phosphorylation and activation of signal transducer and activator of transcription 5 (STAT5). STAT5, a protein often upregulated in cancer cells, plays a key role in signal transduction pathways and the suppression of apoptosis.
Scientific Research Applications
Tyrosine Kinase Inhibition in Myeloid Leukemias
SAR103168 is identified as a tyrosine kinase inhibitor of the pyrido [2,3-d] pyrimidine subclass. It inhibits the kinase activities of the entire Src kinase family, Abl kinase, angiogenic receptor kinases (VEGFR1 and 2), Tie2, PDGF, FGFR1 and 3, and EGFR. This compound exhibits potent inhibition of Src downstream signaling pathways in acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) cells, leading to reduced proliferation and induced apoptosis. It also demonstrates efficacy in animal models bearing human AML and CML tumors, making it a promising therapeutic agent for these leukemias (Bourrié et al., 2013).
Potential Antineoplastic Activity
This compound is also recognized as a multikinase inhibitor with potential antineoplastic activity. Its mechanism involves inhibiting the phosphorylation and activation of signal transducer and activator of transcription 5 (STAT5), a protein often upregulated in cancer cells and crucial in signal transduction pathways and the suppression of apoptosis. This property further underscores its potential in cancer treatment strategies (Definitions, 2020).
Phase I Trial in Refractory/Relapsed Acute Leukemia and Myelodysplastic Syndrome
A Phase I trial of this compound was conducted on patients with refractory/relapsed acute myeloid leukemia or high-risk myelodysplastic syndrome. The trial aimed to evaluate its safety and pharmacokinetics. Although the study was discontinued prior to reaching the maximum tolerated dose due to the unpredictable nature of drug exposure, this trial was an important step in understanding the drug's potential clinical applications (Roboz et al., 2015).
Properties
Appearance |
Solid powder |
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Synonyms |
SAR103168; SAR-103168; SAR 103168.; NONE |
Origin of Product |
United States |
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